molecular formula C10H11N3O2 B6162330 methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate CAS No. 945021-99-8

methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate

Cat. No.: B6162330
CAS No.: 945021-99-8
M. Wt: 205.2
InChI Key:
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Description

“Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate” is a compound that shares some similarities with the compound you’re interested in . It has a molecular weight of 205.22 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate” are not available, imidazole-containing compounds have been synthesized using various methods . For example, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular activity .


Molecular Structure Analysis

The InChI code for “methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate” is 1S/C10H11N3O2/c1-13-8-4-3-6 (9 (14)15-2)5-7 (8)12-10 (13)11/h3-5H,1-2H3, (H2,11,12) . This provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate” is a powder at room temperature . More specific physical and chemical properties are not available.

Safety and Hazards

The compound “methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate” has been associated with the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate involves the reaction of 2-aminobenzophenone with methyl chloroformate, followed by reduction with sodium borohydride and subsequent reaction with methyl iodide.", "Starting Materials": [ "2-aminobenzophenone", "methyl chloroformate", "sodium borohydride", "methyl iodide" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate.", "Step 2: The resulting product is then reduced with sodium borohydride in a solvent such as ethanol to form the corresponding alcohol.", "Step 3: Finally, the alcohol is reacted with methyl iodide in the presence of a base such as potassium carbonate to form the desired product, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate." ] }

945021-99-8

Molecular Formula

C10H11N3O2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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